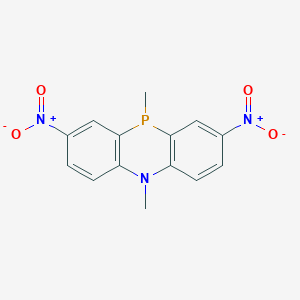
5,10-Dimethyl-2,8-dinitrophenophosphazinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10-Dimethyl-2,8-dinitrophenophosphazinine is a complex organic compound characterized by its unique structural features and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-2,8-dinitrophenophosphazinine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by methylation and subsequent phosphazination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
5,10-Dimethyl-2,8-dinitrophenophosphazinine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
5,10-Dimethyl-2,8-dinitrophenophosphazinine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism by which 5,10-Dimethyl-2,8-dinitrophenophosphazinine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5,10-Dimethyl-2,8-dinitrophenophosphazene
- 5,10-Dimethyl-2,8-dinitrophenophosphine
Uniqueness
5,10-Dimethyl-2,8-dinitrophenophosphazinine is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
特性
CAS番号 |
65738-87-6 |
|---|---|
分子式 |
C14H12N3O4P |
分子量 |
317.24 g/mol |
IUPAC名 |
5,10-dimethyl-2,8-dinitrophenophosphazinine |
InChI |
InChI=1S/C14H12N3O4P/c1-15-11-5-3-9(16(18)19)7-13(11)22(2)14-8-10(17(20)21)4-6-12(14)15/h3-8H,1-2H3 |
InChIキー |
CEZPEBGIGHIREF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])P(C3=C1C=CC(=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


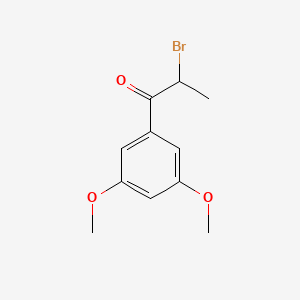

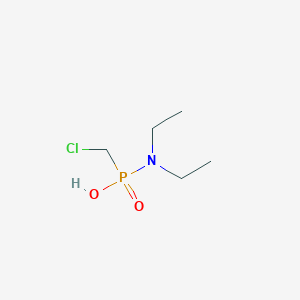
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
silane](/img/structure/B14478089.png)




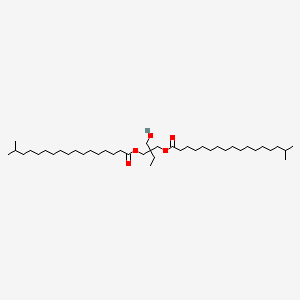
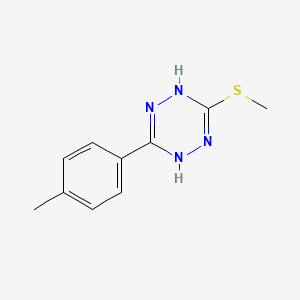
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
